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Compound of Interest

Compound Name: 5-Hydroxyindole-2-carboxylic acid

Cat. No.: B556497 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The hydroxyindole carboxylic acid scaffold is a privileged heterocyclic motif that has garnered

significant attention in medicinal chemistry and drug discovery. This chemical family is

characterized by an indole core substituted with at least one hydroxyl group and a carboxylic

acid moiety. The unique electronic and structural features of these molecules enable them to

interact with a variety of biological targets, making them promising candidates for the

development of novel therapeutics. Their utility has been demonstrated in several key

therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This

technical guide provides a comprehensive overview of the chemistry, biological activities, and

experimental protocols associated with hydroxyindole carboxylic acids.

Physicochemical Properties
The physicochemical properties of hydroxyindole carboxylic acids are crucial for their biological

activity and drug-like characteristics. The presence of both a hydrogen-bond donating hydroxyl

group and an acidic carboxylic acid group significantly influences their solubility, polarity, and

ability to interact with biological macromolecules.
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Property
5-Hydroxyindole-2-
carboxylic acid

Reference

Molecular Formula C₉H₇NO₃

Molecular Weight 177.16 g/mol

Melting Point 249 °C (decomposes)

Solubility
Soluble in chloroform/ethanol

(1:1) at 50 mg/mL

Appearance Powder

Synthesis of Hydroxyindole Carboxylic Acids
The synthesis of hydroxyindole carboxylic acids can be achieved through various synthetic

routes. A common strategy involves the construction of the indole ring system followed by or

concurrent with the introduction of the hydroxyl and carboxylic acid functionalities. Below is a

representative experimental protocol for the synthesis of a substituted 5-hydroxyindole-3-

carboxylic acid derivative.

Experimental Protocol: Synthesis of 1-Benzyl-5-
hydroxy-2-methyl-1H-indole-3-carboxylic Acid
This protocol is adapted from the synthesis of related compounds and provides a general

framework.

Materials:

Ethyl 2-(benzylamino)-3-oxobutanoate

p-Benzoquinone

Glacial acetic acid

Ethanol

Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Hexane

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Cyclization/Condensation:

In a round-bottom flask, dissolve ethyl 2-(benzylamino)-3-oxobutanoate (1 equivalent) and

p-benzoquinone (1.1 equivalents) in glacial acetic acid.

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous MgSO₄.

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-benzyl-

5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Saponification:

Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide

solution.

Stir the mixture at 60-70°C for 2-3 hours until the ester is completely hydrolyzed

(monitored by TLC).

Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove

any unreacted starting material.

Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid, which will precipitate the

carboxylic acid.

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-

benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

Purification:

The crude product can be further purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water or ethyl acetate/hexane).

Biological Activities and Quantitative Data
Hydroxyindole carboxylic acids have demonstrated a wide range of biological activities. The

following tables summarize key quantitative data for their activity in different therapeutic areas.

Anti-Cancer Activity
Several 5-hydroxyindole-3-carboxylic acid derivatives have shown significant cytotoxic effects

against human breast cancer cell lines, such as MCF-7.[1][2]

Compound ID
Substitution
Pattern

Cell Line IC₅₀ (µM) Reference

5d

Ester derivative

with a 4-methoxy

group

MCF-7 4.7 [1][2]

5a Ester derivative MCF-7 < 10 [2]

5l Ester derivative MCF-7 < 10 [2]

Anti-HIV Activity
Dihydroxyindole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1

integrase, a key enzyme in the viral replication cycle.[3]
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Compound Class Target
Activity Range
(IC₅₀)

Reference

Dihydroxyindole-2-

carboxylic acid

derivatives

HIV-1 Integrase 1-18 µM [3]

Indole-2-carboxylic

acid derivative 20a
HIV-1 Integrase 0.13 µM

Indole-2-carboxylic

acid derivative 17a
HIV-1 Integrase 3.11 µM

Enzyme Inhibition
Hydroxyindole carboxylic acids have been shown to be effective inhibitors of protein tyrosine

phosphatases (PTPs), such as PTP1B, which are implicated in metabolic diseases and cancer.

Compound Class Target Enzyme Kᵢ (nM) Reference

Hydroxyindole

carboxylic acid-based

inhibitors

mPTPB 50

Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.

Materials:

Human cancer cell line (e.g., MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)
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MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

Test compounds (hydroxyindole carboxylic acids) dissolved in DMSO

96-well microtiter plates

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium.

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for

cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compounds in culture medium. The final concentration

of DMSO should be less than 0.5% to avoid solvent toxicity.

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the

medium containing different concentrations of the test compounds.

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic

agent).

Incubate the plates for 48-72 hours.

MTT Addition and Incubation:

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plates for an additional 2-4 hours at 37°C.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the cell viability against the compound concentration and determine the IC₅₀ value

using a suitable software.

Signaling Pathways
Hydroxyindole carboxylic acids exert their biological effects by modulating key signaling

pathways. Their ability to inhibit protein tyrosine phosphatases and other enzymes can have

profound effects on cellular processes.

Inhibition of PTP1B Signaling
Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin

signaling pathways. Its inhibition can enhance insulin sensitivity. Hydroxyindole carboxylic acids

can act as PTP1B inhibitors, thereby modulating these pathways.
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Caption: Inhibition of the PTP1B signaling pathway by hydroxyindole carboxylic acids.

Modulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

crucial role in cell growth, proliferation, and survival. Its constitutive activation is observed in

many cancers. Some kinase inhibitors, a class to which some hydroxyindole carboxylic acids

may belong, can indirectly inhibit the STAT3 pathway.
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Caption: Potential modulation of the STAT3 signaling pathway by hydroxyindole carboxylic

acids.

Conclusion
Hydroxyindole carboxylic acids represent a versatile and promising class of compounds for

drug discovery. Their synthetic tractability allows for the generation of diverse libraries for

screening against various biological targets. The data presented in this guide highlight their

potential as anti-cancer, anti-HIV, and enzyme-inhibiting agents. The provided experimental

protocols offer a starting point for researchers to synthesize and evaluate these compounds in

their own laboratories. Further exploration of the structure-activity relationships and

mechanisms of action of this chemical family is warranted and will likely lead to the

development of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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